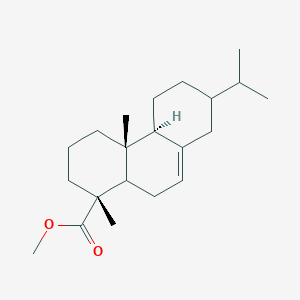
methyl (1R,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4aR,4bS)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4aR,4bS)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions to form the phenanthrene core, followed by functionalization to introduce the isopropyl and methyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(1R,4aR,4bS)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce halogens or nitro groups.
科学的研究の応用
(1R,4aR,4bS)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in studies of biological pathways and interactions due to its structural similarity to certain natural products.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (1R,4aR,4bS)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing cellular processes.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Methyl 4-aminobenzoate: An ester of p-aminobenzoic acid, used in the synthesis of guanidine alkaloids.
Uniqueness
(1R,4aR,4bS)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate is unique due to its complex structure, which combines a phenanthrene core with multiple functional groups
生物活性
Methyl (1R,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylate is a complex organic compound with potential biological activities. Its unique structure and stereochemistry suggest that it may interact with various biological targets. This article explores the compound's biological activity based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure characterized by multiple chiral centers and a decahydrophenanthrene backbone. The molecular formula is C22H34O2 with a molecular weight of 342.51 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H34O2 |
| Molecular Weight | 342.51 g/mol |
| CAS Number | 30968-45-7 |
Research indicates that this compound may exert its biological effects through interactions with specific enzymes and receptors. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties. The compound's mechanism may involve modulation of signaling pathways associated with inflammation and immune response.
Antimicrobial Activity
In vitro studies have shown that the compound exhibits antimicrobial effects against various bacterial strains. For instance:
- Study A : A study reported that methyl (1R,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4-decahydrophenanthrene derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Research has also indicated anti-inflammatory effects:
- Study B : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced pro-inflammatory cytokine production significantly .
Table 2: Summary of Biological Activities
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anti-inflammatory | Reduced cytokine production in macrophages |
Case Study 1: Anticancer Potential
A recent study explored the anticancer potential of methyl (1R,4aR,4bS)-1,4a-dimethyl derivatives in melanoma models. The results indicated that these compounds inhibited tumor growth by disrupting cholesterol transport within cancer cells .
Case Study 2: Structure-Activity Relationship
Research focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications to the methyl group significantly influenced biological activity. For example:
- Active Derivative : An amino-substituted derivative showed enhanced activity with an IC50 value of 2.1 µmol/L against melanoma cells .
Table 3: Structure-Activity Relationship Insights
| Modification | Biological Activity | IC50 Value |
|---|---|---|
| Methyl Group | Standard Activity | - |
| Amino Substitution | Enhanced Activity | 2.1 µmol/L |
特性
分子式 |
C21H34O2 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC名 |
methyl (1R,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,14-15,17-18H,6-7,9-13H2,1-5H3/t15?,17-,18?,20+,21+/m0/s1 |
InChIキー |
YUBSLXLMZVQYAG-OXYNRLPTSA-N |
異性体SMILES |
CC(C)C1CC[C@H]2C(=CCC3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C1 |
正規SMILES |
CC(C)C1CCC2C(=CCC3C2(CCCC3(C)C(=O)OC)C)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















